Caerulomycin A

Catalog No.
S523219
CAS No.
21802-37-9
M.F
C12H11N3O2
M. Wt
229.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caerulomycin A

CAS Number

21802-37-9

Product Name

Caerulomycin A

IUPAC Name

(NZ)-N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8-

InChI Key

JCTRJRHLGOKMCF-ZSOIEALJSA-N

SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO

Solubility

Soluble in DMSO

Synonyms

Carulomycin A; AC1NTHG8; AC1N-THG8; AC1N THG8 NSC-114341; NSC114341; NSC 114341; HE185727; HE 185727; HE-185727;

Canonical SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO

Isomeric SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)/C=N\O

Description

The exact mass of the compound Cerulomycin is 229.0851 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Limited Search Results: My search for "cerulomycin" in scientific databases yielded no significant results. This suggests cerulomycin is either not a well-studied compound or may be a name not widely used in the scientific community.

Ceruloplasmin Research Focus

In contrast, ceruloplasmin is a well-studied protein that carries copper in the bloodstream. Research on ceruloplasmin focuses on its role in:

  • Copper Transport: Ceruloplasmin is essential for transporting copper throughout the body .
  • Wilson Disease: Ceruloplasmin levels are often low in individuals with Wilson disease, a genetic disorder affecting copper metabolism .
  • Inflammation: Studies are investigating the potential link between ceruloplasmin levels and inflammatory conditions like rheumatoid arthritis .

Caerulomycin A is a natural product belonging to the class of 2,2'-bipyridine-containing compounds. It is primarily known for its potent antifungal and immunosuppressive properties. Isolated from marine-derived actinomycetes, particularly from the species Actinoalloateichus cyanogriseus, caerulomycin A exhibits significant biological activity against various drug-resistant fungal strains, making it a subject of interest in pharmaceutical research . Its unique structure features a bipyridine core, which is essential for its biological functions.

Cerulomycin exhibits antifungal activity by disrupting the fungal cell membrane []. Additionally, research suggests it can modulate the immune system by promoting the generation of T cells and influencing signaling pathways involved in immune regulation [].

, particularly in its biosynthesis. Key enzymatic processes include:

  • Flavoenzyme-Mediated Reactions: The enzyme CrmK plays a crucial role in substrate recycling during the biosynthesis of caerulomycin A, converting alcohols into carboxylates via aldehyde intermediates .
  • C-C Bond Formation: The biosynthetic pathway involves noncanonical mechanisms where C-C bonds are formed through unusual extensions of amino acids like l-cysteine and l-leucine .
  • Halogen Dance Reactions: In synthetic pathways, caerulomycin C has been synthesized using halogen dance reactions to modify the pyridine ring effectively .

Caerulomycin A exhibits a range of biological activities:

  • Antifungal Activity: It has demonstrated potent antifungal properties, with minimum inhibitory concentrations ranging from 0.39 to 1.56 μg/ml against various pathogenic fungi .
  • Immunosuppressive Effects: Research indicates that caerulomycin A acts as a novel immunosuppressive agent, potentially useful in treating autoimmune diseases and transplant rejection .
  • Mechanism of Action: The exact mechanism by which caerulomycin A exerts its antifungal and immunosuppressive effects is still under investigation but is believed to involve interference with cellular processes in target organisms.

The synthesis of caerulomycin A can occur through both natural extraction and chemical synthesis:

  • Natural Extraction: It is primarily isolated from marine actinomycetes through fermentation processes, optimized for maximum yield and purity .
  • Chemical Synthesis: Various synthetic routes have been explored, including:
    • The use of halogen dance reactions for pyridine ring functionalization.
    • Sequential reactions involving oxidation and condensation to construct the bipyridine framework .

Caerulomycin A has potential applications in several fields:

  • Pharmaceuticals: Due to its antifungal and immunosuppressive properties, it may be developed into new therapeutic agents for treating infections and autoimmune conditions.
  • Biotechnology: Its unique biosynthetic pathways provide insights into enzyme function and secondary metabolite production, which could be harnessed for producing other valuable compounds.

Studies on caerulomycin A's interactions reveal its complex biochemical behavior:

  • Substrate Recycling: The flavoenzyme CrmK not only participates in the biosynthesis of caerulomycin A but also recycles shunt products back into the main metabolic pathway, highlighting its versatility and importance in secondary metabolism .
  • Biological Targets: Ongoing research aims to elucidate specific molecular targets within fungal cells and immune pathways that are affected by caerulomycin A.

Caerulomycin A shares structural similarities with other compounds in the bipyridine class. Here are some notable comparisons:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Caerulomycin C2,2'-bipyridine coreAntifungalSynthesized using halogen dance reactions
CollismycinSimilar bipyridine structureAntifungal and antibacterialExhibits distinct biosynthetic pathways
PyridoxinePyridine derivativeVitamin B6 activityEssential nutrient with different biological roles

Caerulomycin A stands out due to its specific immunosuppressive properties and its unique biosynthetic pathway involving noncanonical enzymatic reactions, distinguishing it from other similar compounds in its class .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

229.085126602 g/mol

Monoisotopic Mass

229.085126602 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Caerulomycin A

Dates

Modify: 2023-08-15
1: Singla AK, Gurram RK, Chauhan A, Khatri N, Vohra RM, Jolly RS, Agrewala JN. Cerulomycin Caerulomycin [corrected] A: a potent novel immunosuppressive agent. Transplantation. 2014 May 15;97(9):e57-9. Erratum in: Transplantation. 2014 Nov 27;98(10):e88. PubMed PMID: 24949498.
2: KREMER VE. [Effect of antibiotics heliomycin and cerulomycin on vaccinia viruses]. Antibiotiki. 1959 Nov-Dec;4:59-65. Russian. PubMed PMID: 14411928.
3: Zhu Y, Xu J, Mei X, Feng Z, Zhang L, Zhang Q, Zhang G, Zhu W, Liu J, Zhang C. Biochemical and Structural Insights into the Aminotransferase CrmG in Caerulomycin Biosynthesis. ACS Chem Biol. 2016 Apr 15;11(4):943-52. doi: 10.1021/acschembio.5b00984. Epub 2016 Jan 12. PubMed PMID: 26714051.
4: Lin Q, Zhang G, Li S, Zhang H, Ju J, Zhu W, Zhang C. [Development of a genetic modification system for caerulomycin producer Actinoalloteichus sp. WH1-2216-6]. Wei Sheng Wu Xue Bao. 2011 Aug;51(8):1032-41. Chinese. PubMed PMID: 22097768.
5: Sammakia T, Stangeland EL, Whitcomb MC. Total synthesis of caerulomycin C via the halogen dance reaction. Org Lett. 2002 Jul 11;4(14):2385-8. PubMed PMID: 12098253.
6: Chatterjee DK, Raether W, Iyer N, Ganguli BN. Caerulomycin, an antifungal antibiotic with marked in vitro and in vivo activity against Entamoeba histolytica. Z Parasitenkd. 1984;70(5):569-73. PubMed PMID: 6095553.
7: FUNK A, DIVEKAR PV. Caerulomycin, a new antibiotic from Streptomyces caeruleus Baldacci. I. Production, isolation, assay, and biological properties. Can J Microbiol. 1959 Aug;5:317-21. PubMed PMID: 13825679.

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